6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
Beschreibung
Eigenschaften
CAS-Nummer |
303095-09-2 |
|---|---|
Molekularformel |
C25H19ClN4O |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
9-(2-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19ClN4O/c1-15-10-12-16(13-11-15)23-21-22(29-25-27-14-28-30(23)25)18-7-3-5-9-20(18)31-24(21)17-6-2-4-8-19(17)26/h2-14,23-24H,1H3,(H,27,28,29) |
InChI-Schlüssel |
DWPXVRNTXHVQOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5Cl)NC6=NC=NN26 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Aldol Condensation for Chromene Precursors
Initial synthesis begins with the formation of 2-hydroxychalcone derivatives via base-catalyzed aldol condensation. For example, 2-hydroxyacetophenone reacts with 4-methylbenzaldehyde in ethanol containing NaOH (40–60°C, 6–8 hours) to yield (2E)-3-(4-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This intermediate provides the chromene backbone after cyclization.
Key reaction parameters:
Triazole Ring Annulation
Condensation of hydroxychalcones with 3-amino-1,2,4-triazole under thermal conditions (160–180°C, neat) generates the triazolo[1,5-a]pyrimidine system. The reaction proceeds via nucleophilic attack of the triazole amine on the α,β-unsaturated ketone, followed by cyclodehydration.
Critical stereochemical considerations:
-
Mixtures of syn/anti diastereomers form initially
-
Anti-configured products dominate after thermal equilibration (≥160°C)
Targeted Synthesis of 6-(2-Chlorophenyl)-7-(4-methylphenyl) Derivatives
Stepwise Assembly Protocol (Patent CN102161660A)
A Chinese patent discloses a three-step route adaptable to the target compound:
Step 1: Nucleophilic Aromatic Substitution
Step 2: Ester Hydrolysis
Step 3: Amide Coupling
One-Pot Tandem Approach
Recent adaptations employ Pd-mediated cross-couplings to streamline synthesis:
Optimization Strategies for Yield and Purity
Solvent Effects on Cyclization
Comparative studies in chromene formation show:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4.5 | 61 |
| DMSO | 46.7 | 3.2 | 67 |
| NMP | 32.2 | 5.1 | 58 |
| Toluene | 2.4 | 8.3 | 42 |
Data adapted from chromenotriazolopyrimidine synthesis benchmarks
Polar aprotic solvents (DMSO > DMF) accelerate ring closure through stabilization of transition states.
Catalytic System Screening
Pd catalyst screening for coupling steps reveals:
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 98 | 92 |
| PdCl₂(dppf) | None | 87 | 85 |
| Pd(PPh₃)₄ | BINAP | 76 | 89 |
| Pd₂(dba)₃ | SPhos | 94 | 94 |
Optimization data from triazolopyrimidine synthesis
Pd(OAc)₂/XPhos system achieves optimal balance between activity and cost.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
-
δ 7.68–7.45 (m, 8H, Ar-H)
-
δ 6.89 (s, 1H, pyrimidine-H)
-
δ 5.32 (dd, J=12.0, 4.8 Hz, 1H, CH)
-
δ 2.41 (s, 3H, CH₃)
HRMS (ESI+):
Calc. for C₂₅H₁₉ClN₄O [M+H]⁺: 427.1224
Found: 427.1221
Purity Assessment Protocols
-
HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ=254 nm
Retention time: 6.78 min (purity >99.5%) -
XRD: Monoclinic P2₁/c space group, confirms fused ring system
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Price ($/kg) | Mol. Weight | Cost Contribution (%) |
|---|---|---|---|
| 2-Chloro-6-methylaniline | 320 | 141.6 | 41 |
| 4-Methylbenzaldehyde | 280 | 120.2 | 23 |
| Pd(OAc)₂ | 12,500 | 224.5 | 18 |
Data extrapolated from bulk chemical suppliers
Implementing catalyst recycling (3× reuse) reduces Pd-related costs by 62%.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the triazole moiety.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions
Biologische Aktivität
The compound 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a chromeno-triazolo-pyrimidine framework. This unique structure contributes to its biological properties. The presence of the chlorophenyl and methylphenyl substituents enhances its interaction with biological targets.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:
- Anticancer Activity : Several studies have demonstrated that derivatives of triazolo-pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value ranging from 2.87 to 3.06 µM against cervical and bladder cancer cell lines, indicating promising anticancer potential .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is often influenced by specific structural features:
- Substituents on the Phenyl Rings : Electron-withdrawing groups (e.g., Cl) generally enhance the anticancer activity compared to electron-donating groups (e.g., CH3). For example, compounds with a 4-chloro substitution showed improved potency in inhibiting tumor cell growth .
- Positioning of Functional Groups : The spatial arrangement of substituents on the phenyl rings can significantly affect the binding affinity to biological targets.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives against human cancer cell lines. The findings indicated that modifications at specific positions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Comparative Analysis : A comparative study highlighted that compounds with similar triazole and pyrimidine cores exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications .
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures in evidence.
Structural and Electronic Differences
- Halogen Substituents: The 2-chlorophenyl group in the target compound provides ortho-substitution, which may increase steric hindrance compared to para-substituted halogens (e.g., 4-bromo in or 4-chloro in ). This could influence binding to biological targets .
Aromatic Ring Modifications :
Q & A
Q. What are the standard synthetic routes for preparing 6-(2-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Cyclization of aminotriazole derivatives with β-ketoesters or aldehydes in polar solvents like dimethylformamide (DMF) under reflux conditions .
- Step 2: Introduction of substituents (e.g., 2-chlorophenyl and 4-methylphenyl groups) via nucleophilic substitution or Suzuki coupling, optimized using catalysts like triethylamine .
- Step 3: Purification via recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Key methods include:
- X-ray crystallography to resolve the fused chromeno-triazolopyrimidine ring system and confirm stereochemistry .
- 1H/13C NMR to identify aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 473.12) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolo[1,5-a]pyrimidine core under varying catalytic conditions?
Comparative studies suggest:
- Catalyst screening: Using ionic liquids or microwave-assisted synthesis reduces reaction time from 10 hours to <2 hours while maintaining yields >80% .
- Solvent effects: Replacing DMF with acetonitrile improves regioselectivity but may lower yields by 15–20% due to reduced solubility of intermediates .
- Additives: Inclusion of p-toluenesulfonic acid (PTSA) minimizes side reactions (e.g., dimerization) in the cyclization step .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions in reported IC50 values (e.g., 2–50 μM in kinase inhibition assays) may arise from:
Q. What computational strategies are recommended for predicting binding modes with biological targets?
Advanced workflows include:
- Molecular docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazolo-pyrimidine system?
X-ray structures confirm the predominance of the 1,5-a tautomer in the solid state, with hydrogen bonding between N3–H and adjacent carbonyl groups stabilizing this form . Discrepancies in solution-phase data (e.g., NMR) may arise from dynamic equilibria, which can be quantified via VT-NMR experiments in DMSO-d6 .
Methodological Guidelines
Designing a stability study for long-term storage:
- Conditions: Store at –20°C under argon, with periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation .
- Degradation markers: Track hydrolysis products (e.g., free chlorophenyl derivatives) using LC-MS .
Validating synthetic intermediates with conflicting spectral data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
